molecular formula C10H13N3 B8364144 5-(Pyridin-2-ylamino)pentanenitrile

5-(Pyridin-2-ylamino)pentanenitrile

Cat. No. B8364144
M. Wt: 175.23 g/mol
InChI Key: LMRNRMKRYJQYHQ-UHFFFAOYSA-N
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Patent
US06933304B2

Procedure details

To a stirred solution of 2-aminopyridine (8.7 g, Aldrich) in DMF (75 mL) was added potassium hydride (12.6 g, 30 wt. % dispersion in mineral oil, Aldrich). After 1 hr, 4-bromobutyronitrile (15 g, Aldrich) was added. The mixture was heated to 60° C. for 16 hr. The mixture was quenched with water and the volatiles were removed in vacuo. The residue was extracted with ethyl acetate. The extract was filtered through a bed of silica gel and distilled in vacuo. The fraction boiling at 150° C. to 170° C. was collected to provide the title product as a white solid. 1H (CDCl3) δ 1.78 (4H, m); 2.41 (2H, t); 3.36 (2H, q); 4.53 (2H, broad t); 6.38 (1H, dt); 6.57 (1H, ddd); 7.42 (1H, ddd); 8.08 (1H, ddd). Step 2 (Alternate Procedure to Step 3, EXAMPLE A)
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[H-].[K+].Br[CH2:11][CH2:12][CH2:13][C:14]#[N:15].[CH3:16]N(C=O)C>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][CH2:16][CH2:11][CH2:12][CH2:13][C:14]#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
12.6 g
Type
reactant
Smiles
[H-].[K+]
Name
Quantity
75 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrCCCC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The extract was filtered through a bed of silica gel
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo
CUSTOM
Type
CUSTOM
Details
The fraction boiling at 150° C. to 170° C. was collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(C=CC=C1)NCCCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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